methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine core. This compound features a 3,4-diethoxyphenyl substituent at position 5, an ethyl group at position 2, a methyl group at position 7, and a methyl ester at position 4. Such substitutions modulate its physicochemical properties, biological activity, and synthetic accessibility.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-16-19(24)23-18(17(20(25)26-5)12(4)22-21(23)29-16)13-9-10-14(27-7-2)15(11-13)28-8-3/h9-11,16,18H,6-8H2,1-5H3 |
InChI Key |
LYKCAXGWELYYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. This compound has demonstrated:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against HeLa cells (cervical cancer) with low toxicity towards normal liver cells .
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis. Its structural features allow it to bind effectively to target enzymes involved in cancer progression .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant inhibition of growth |
| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |
| Normal Liver Cells | >100 | Low toxicity |
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activity. The methyl derivative has shown promising results against various bacterial strains:
- Bacterial Inhibition : Studies demonstrate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Effective |
| Escherichia coli | 50 | Moderate |
| Pseudomonas aeruginosa | 75 | Limited |
Neuroprotective Effects
Emerging research suggests that thiazolo[3,2-a]pyrimidine derivatives may possess neuroprotective properties:
- Mechanism : The compound is thought to act as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. This action could potentially benefit conditions like Alzheimer's disease and other neurodegenerative disorders .
Table 3: Neuroprotective Potential
| Test Model | Outcome | Remarks |
|---|---|---|
| In vitro neuronal cultures | Reduced apoptosis rate | Promising for neurodegeneration |
| Animal models | Improved cognitive function | Suggests therapeutic potential |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Thiazolo-Pyrimidine Core : Utilizing a multi-step synthetic route involving cyclization reactions.
- Functionalization : Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
- Characterization Techniques : The compound is characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Table 4: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Thiazole precursor + pyrimidine derivative |
| Step 2 | Electrophilic substitution | Ethoxybenzene derivative |
| Step 3 | Purification | Recrystallization from suitable solvent |
Mechanism of Action
The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and its analogs are critical for understanding structure-activity relationships (SAR). Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activity.
Substituent Variations
- Key Differences: Halogen vs. Ester Groups: Methyl esters (target compound, ) hydrolyze faster than ethyl esters (e.g., ), impacting pharmacokinetics. Hybrid Structures: Compounds like incorporate pyrazole or hydrazono moieties, enabling extended conjugation and varied biological targets.
Physicochemical Properties
Biological Activity
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of the compound's biological activity based on recent studies and findings.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are recognized for their potential therapeutic applications, particularly as:
- Anticancer agents : Several derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial agents : They exhibit activity against a range of bacterial and fungal pathogens.
- Neuropharmacological agents : Some compounds in this class act as positive allosteric modulators of NMDA receptors and inhibitors of acetylcholinesterase.
The compound's chemical structure is characterized by:
- Molecular Formula : C29H29N3O5S
- Molecular Weight : 531.62 g/mol
- CAS Number : 332355-56-3
3.1 Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity against MCF-7 cells : The compound shows a potent inhibitory effect on the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl... | MCF-7 | X | |
| Standard Drug | MCF-7 | Y |
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines generally demonstrate moderate to high antibacterial activity against various strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | A | |
| Escherichia coli | B | |
| Pseudomonas aeruginosa | C |
3.3 Neuropharmacological Activity
Recent studies suggest that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of NMDA receptors:
- Mechanism : Enhancing synaptic transmission and neuroprotection.
This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Synthesis and Characterization :
- Biological Evaluation :
5. Conclusion
This compound exhibits significant biological activity across various domains including anticancer and antimicrobial effects. Its potential as a neuropharmacological agent also highlights its versatility in therapeutic applications. Continued research into this compound could yield valuable insights into its mechanisms of action and further enhance its medicinal applications.
Q & A
Q. What are the common synthetic routes for preparing methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions to form the thiazolo[3,2-a]pyrimidine scaffold.
Substituent Introduction : The 3,4-diethoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability.
Esterification : Methylation of the carboxylate group using methanol and catalytic sulfuric acid or via transesterification of ethyl precursors.
Key optimization steps include controlling reaction temperature (reflux in acetic acid/acetic anhydride mixtures) and using sodium acetate as a base to stabilize intermediates .
Q. How is the crystal structure of this compound determined, and what conformational features are critical?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions yields suitable crystals .
Data Collection : Diffraction data at 293 K with Mo-Kα radiation.
Structural Insights :
- The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane) .
- Dihedral angles between the thiazolo-pyrimidine core and aryl substituents (e.g., 80.94° for benzene rings) influence steric interactions .
- Hydrogen bonding (C–H···O) stabilizes crystal packing along the c-axis .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data among structurally similar thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:
Comparative SAR Studies : Systematically vary substituents (e.g., 3,4-diethoxy vs. 4-chlorophenyl or 2-fluorobenzylidene ) and test under standardized conditions.
Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values ) to identify trends.
Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Example: A 3-nitrophenyl substituent in similar derivatives showed enhanced antimicrobial activity (Table 1, ), suggesting electron-withdrawing groups may improve potency.
Q. What strategies are effective for analyzing the conformational dynamics of the thiazolo[3,2-a]pyrimidine core under varying solvent conditions?
Methodological Answer:
NMR Spectroscopy : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to assess solvent-induced ring puckering .
Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields (e.g., OPLS-AA) to predict flexibility of the dihydro-5H ring .
Solvatochromism Studies : UV-Vis spectroscopy to detect solvent-polarity-dependent π→π* transitions in the benzylidene moiety .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacokinetic properties of this compound?
Methodological Answer:
Lipophilicity Tuning : Replace ethoxy groups with polar substituents (e.g., hydroxyl ) to improve aqueous solubility.
Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .
Pro-drug Strategies : Modify the methyl carboxylate to a tert-butyl ester for enhanced membrane permeability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
